Curtius Rearrangement Synthesis Yield: Benzyl Carbamate (74%) Outperforms Ethyl (54%) and tert-Butyl (33%) Analogs
In a direct head-to-head comparison under identical Curtius rearrangement conditions (DPPA, Et₃N, alcohol solvent), the benzyl carbamate (target compound 7) was obtained in 74% isolated yield, substantially exceeding the yields of the corresponding ethyl carbamate 2 (54%) and tert‑butyl carbamate 5 (33%) [1]. The reaction also produced fewer by‑products (carbamoyl azide 3 and urea 4) when benzyl alcohol was used as the trapping nucleophile in toluene solvent, and the procedure was successfully scaled up without loss of chemical yield [1].
| Evidence Dimension | Isolated synthesis yield via Curtius rearrangement from cyclohex-3-ene carboxylic acid |
|---|---|
| Target Compound Data | Benzyl N-(1-cyclohex-3-enyl)carbamate (7): 74% yield |
| Comparator Or Baseline | Ethyl N-(1-cyclohex-3-enyl)carbamate (2): 54% yield; tert-Butyl N-(1-cyclohex-3-enyl)carbamate (5): 33% yield |
| Quantified Difference | 20 percentage-point advantage over ethyl analog (74% vs. 54%); 41 percentage-point advantage over tert‑butyl analog (74% vs. 33%) |
| Conditions | DPPA (1.2 equiv), Et₃N (1.0 equiv), toluene solvent, benzyl alcohol (1.0 equiv) at reflux for benzyl carbamate; ethanol or t‑butanol as solvent for ethyl and tert‑butyl analogs respectively |
Why This Matters
The 20–41 percentage-point yield advantage directly translates to lower cost per gram of purified intermediate, making the benzyl carbamate the economically and operationally preferred choice for procurement in multi‑step synthetic campaigns.
- [1] Gómez-Sánchez, E.; Marco-Contelles, J. Synthesis and Transformations of Alkyl N-(1-Cyclohex-3-enyl)carbamates Prepared from Cyclohex-3-ene Carboxylic Acid via Curtius Rearrangement. Tetrahedron 2005, 61 (5), 1207–1219. DOI: 10.1016/j.tet.2004.11.037. View Source
